

Application Notes and Protocols for REPIN1 Protein Purification

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Compound of Interest

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Abstract

Replication Initiator 1 (**REPIN1**), also known as RIP60 or ZNF464, is a zinc finger protein that plays a crucial role in the initiation of chromosomal DNA replication and the regulation of gene expression.^[1] It is notably involved in processes such as lipid metabolism, adipogenesis, and glucose transport, making it a protein of significant interest in various research and drug development contexts.^{[1][2]} This document provides a detailed protocol for the expression and purification of recombinant **REPIN1** protein, along with methods for its characterization and functional analysis.

Introduction

REPIN1 is a DNA-binding protein characterized by the presence of fifteen C2H2-type zinc finger motifs.^[1] It recognizes and binds to ATT-rich sequences in the DNA, facilitating DNA bending and influencing the transcription of target genes.^{[1][3][4]} Its involvement in metabolic regulation has been highlighted by studies showing its high expression in adipose tissue and the liver.^{[1][2]} Given its role in fundamental cellular processes and its potential as a therapeutic target, the availability of highly purified and active **REPIN1** is essential for detailed biochemical and structural studies. This protocol outlines a robust method for producing recombinant **REPIN1** in *Escherichia coli* and purifying it to high homogeneity using affinity chromatography.

Protein Properties and Data Presentation

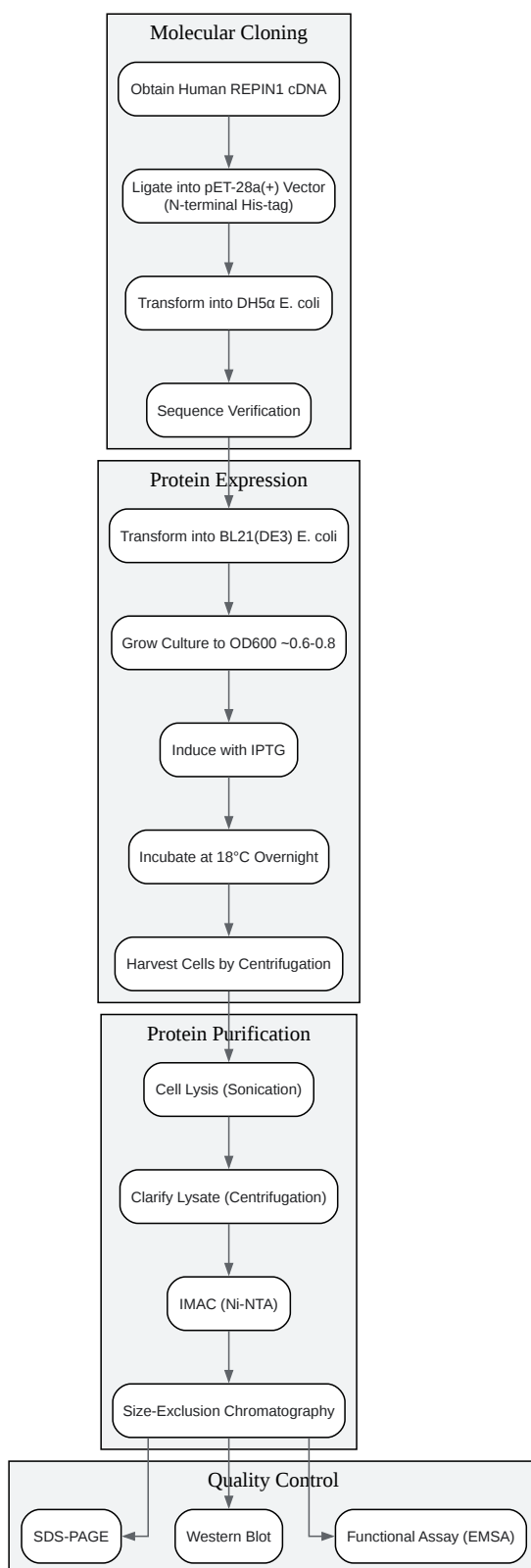
A summary of the key quantitative data for human **REPIN1** protein is presented in the table below.

Property	Value	Source
Full Name	Replication Initiator 1	GeneCards[3]
Aliases	RIP60, ZNF464, AP4	Wikipedia[1]
Organism	Homo sapiens (Human)	UniProt[4]
Amino Acid Count	567	GeneCards
Molecular Weight (Calculated)	63.6 kDa	GeneCards
Isoelectric Point (pI) (Predicted)	8.5	Calculated using Isoelectric Point Calculator
Subcellular Localization	Nucleoplasm	Wikipedia[1]
Known DNA Binding Motif	5'-ATT-3'	Wikipedia[1]

Experimental Protocols

Recombinant **REPIN1** Expression and Purification Workflow

The overall workflow for expressing and purifying recombinant **REPIN1** is depicted below. This process involves cloning the **REPIN1** cDNA into an expression vector, transforming the vector into an E. coli expression strain, inducing protein expression, lysing the cells, and purifying the protein using affinity and size-exclusion chromatography.



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Figure 1: Experimental workflow for recombinant **REPIN1** protein purification.

Detailed Methodology: Recombinant **REPIN1** Purification with N-terminal His-tag

This protocol is designed for the expression of **REPIN1** in *E. coli* and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction

- **Gene Synthesis and Cloning:** The human **REPIN1** coding sequence (NCBI Accession: NM_014727.4) is optimized for *E. coli* expression and synthesized commercially. The gene is then cloned into a pET-28a(+) vector, which introduces an N-terminal Hexa-histidine (6xHis) tag followed by a thrombin cleavage site.
- **Transformation:** The resulting plasmid is transformed into a suitable cloning strain of *E. coli* (e.g., DH5 α) for plasmid propagation and sequence verification. Subsequently, the verified plasmid is transformed into an expression strain, such as BL21(DE3).

2. Protein Expression

- **Starter Culture:** A single colony of BL21(DE3) harboring the **REPIN1** expression plasmid is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 μ g/mL kanamycin. The culture is grown overnight at 37°C with shaking at 220 rpm.
- **Large-Scale Culture:** The overnight culture is used to inoculate 1 L of LB broth with 50 μ g/mL kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- **Induction:** Protein expression is induced by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- **Incubation:** The culture is then incubated overnight (16-18 hours) at 18°C with shaking to enhance proper protein folding and solubility.
- **Harvesting:** The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant is discarded, and the cell pellet can be stored at -80°C or used immediately.

3. Cell Lysis and Lysate Clarification

- **Lysis Buffer:** The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- **Sonication:** The resuspended cells are lysed on ice by sonication. This is typically performed in short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 10 minutes of sonication time, or until the lysate is no longer viscous.
- **Clarification:** The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble His-tagged **REPIN1** is carefully collected.

4. Immobilized Metal Affinity Chromatography (IMAC)

- **Resin Equilibration:** A Ni-NTA (Nickel-Nitrilotriacetic Acid) column is equilibrated with 5-10 column volumes of Lysis Buffer.
- **Binding:** The clarified lysate is loaded onto the equilibrated Ni-NTA column by gravity flow.
- **Washing:** The column is washed with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- **Elution:** The His-tagged **REPIN1** is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.

5. Quality Control and Further Purification (Optional)

- **SDS-PAGE and Western Blotting:** The purity of the eluted fractions is assessed by SDS-PAGE with Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using an anti-His-tag or anti-**REPIN1** antibody.
- **Size-Exclusion Chromatography (SEC):** For higher purity and to remove aggregates, the pooled IMAC fractions can be subjected to SEC using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Functional Assay: Electrophoretic Mobility Shift Assay (EMSA)

To verify the DNA-binding activity of the purified **REPIN1**, an EMSA can be performed. This assay detects the interaction of a protein with a specific DNA probe.

1. Probe Preparation

- A double-stranded DNA probe containing the **REPIN1** binding site (5'-ATT-3') is prepared by annealing complementary single-stranded oligonucleotides. One of the oligonucleotides should be labeled, for example, with biotin or a fluorescent dye at the 5' end.

2. Binding Reaction

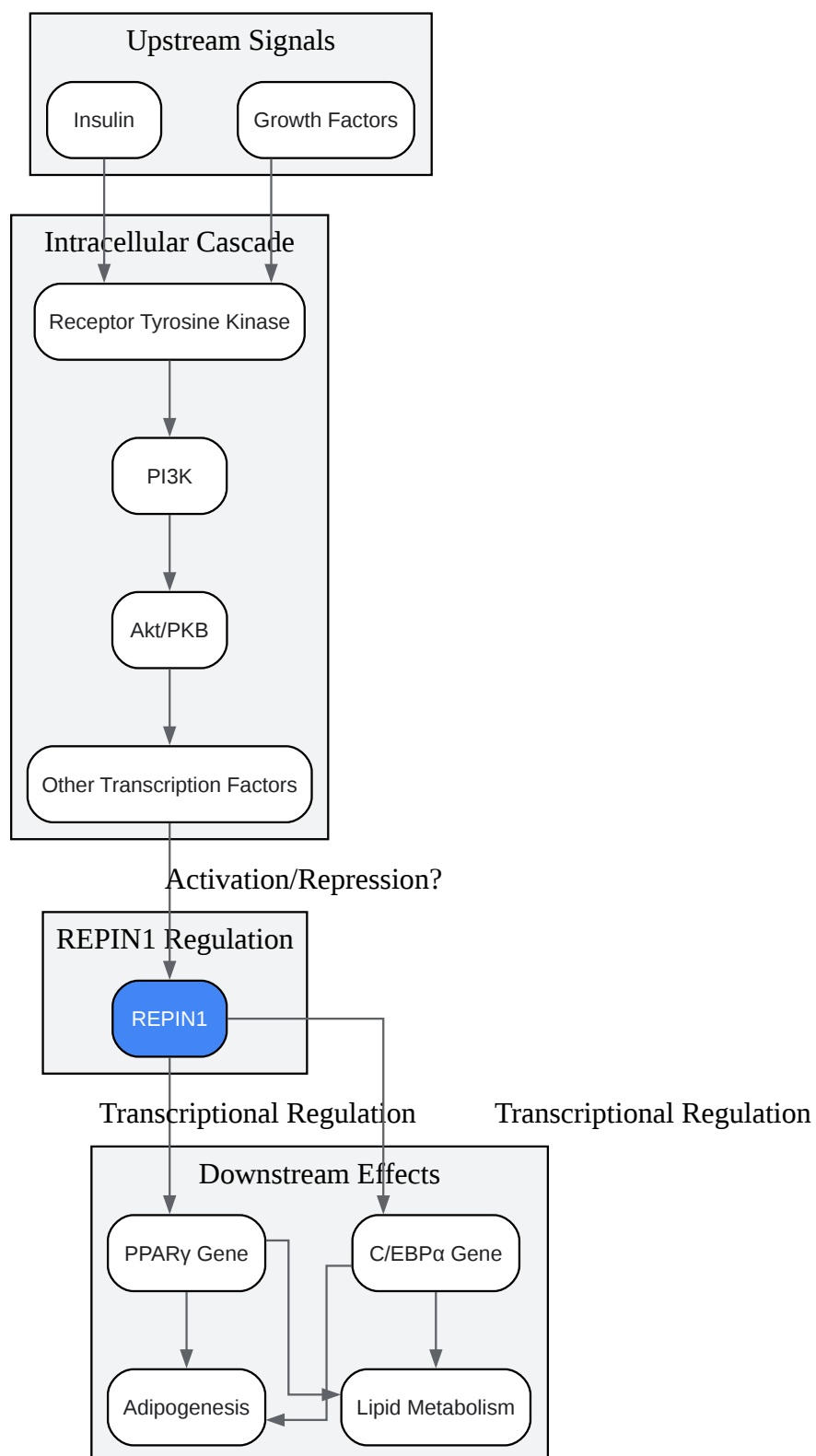
- The binding reaction is set up in a final volume of 20 μ L containing:
 - 1X EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂)
 - 1 μ g of a non-specific competitor DNA (e.g., poly(dI-dC))
 - Labeled DNA probe (e.g., 20-50 fmol)
 - Purified **REPIN1** protein (a titration of concentrations should be performed, e.g., 0-500 nM)
- The reaction mixture is incubated at room temperature for 20-30 minutes.

3. Electrophoresis and Detection

- The samples are loaded onto a native polyacrylamide gel (e.g., 6%) and subjected to electrophoresis in a cold room or at 4°C.
- The DNA-protein complexes are then transferred to a nylon membrane and detected according to the label used (e.g., chemiluminescence for biotin-labeled probes or fluorescence imaging).

Signaling Pathway

REPIN1 is implicated in the regulation of adipogenesis, a process controlled by a complex network of signaling pathways. One of the key pathways involves the regulation of the master transcriptional regulators of adipogenesis, PPAR γ and C/EBP α . While the direct upstream regulators of **REPIN1** in this context are not fully elucidated, a plausible signaling cascade can be constructed based on its known functions.



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Figure 2: A proposed signaling pathway involving **REPIN1** in the regulation of adipogenesis.

This diagram illustrates how upstream signals like insulin and growth factors could potentially modulate the activity or expression of **REPIN1** through intracellular signaling cascades, which in turn would regulate the expression of key adipogenic transcription factors to control adipogenesis and lipid metabolism. Further research is needed to fully elucidate the specific upstream regulators and downstream targets of **REPIN1** in this pathway.

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